molecular formula C9H10FNO2 B269409 2-(3-fluorophenoxy)-N-methylacetamide

2-(3-fluorophenoxy)-N-methylacetamide

Cat. No.: B269409
M. Wt: 183.18 g/mol
InChI Key: FVRLPKCNOYWRNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Fluorophenoxy)-N-methylacetamide is an acetamide derivative featuring a 3-fluorophenoxy group attached to an N-methylacetamide backbone. The compound’s structure comprises a phenoxy ring substituted with fluorine at the meta position, linked via an ether bond to an acetamide group where the nitrogen is methylated.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

2-(3-fluorophenoxy)-N-methylacetamide

InChI

InChI=1S/C9H10FNO2/c1-11-9(12)6-13-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3,(H,11,12)

InChI Key

FVRLPKCNOYWRNA-UHFFFAOYSA-N

SMILES

CNC(=O)COC1=CC(=CC=C1)F

Canonical SMILES

CNC(=O)COC1=CC(=CC=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 2-(3-fluorophenoxy)-N-methylacetamide to structurally related acetamide derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

  • N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (Compound 30) Structure: Features a 4-butyryl-2-fluorophenoxy group and an N-butyl chain. Synthesis: Prepared via nucleophilic substitution (82% yield) using 1-(3-fluoro-4-hydroxyphenyl)butan-1-one and 2-bromo-N-n-butylacetamide . Key Differences: The butyryl and butyl groups enhance lipophilicity compared to the simpler methyl and unsubstituted phenyl in the target compound.
  • 2-(2,6-Dimethylphenoxy)-N-methylacetamide Derivatives Structure: Contains a 2,6-dimethylphenoxy group and N-methylacetamide. Applications: Used in peptide-based pharmaceuticals (e.g., antiviral agents), where dimethyl substitution enhances steric hindrance and metabolic stability .
  • 2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide

    • Structure : Chlorine substituent and branched alkyl groups on nitrogen.
    • Applications : Herbicidal activity due to chloro and dimethylphenyl groups, which improve soil persistence .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features
This compound* C₁₀H₁₂FNO₂ 197.21 Not reported Not reported Meta-fluorine, N-methyl
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide C₁₆H₂₂FNO₃ 295.35 75 82 Lipophilic, butyryl substituent
2-(3-Fluorophenyl)-N-hydroxyacetamide C₈H₈FNO₂ 169.15 Not reported Not reported Hydroxyl group enhances hydrogen bonding
2-[2-(1-Aminopropyl)phenoxy]-N-methylacetamide C₁₂H₁₈N₂O₂ 222.29 Oil (liquid) Not reported Aminopropyl side chain increases solubility

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